molecular formula C16H21N3O B7988038 4-(2-(tert-Butyl)quinazolin-4-yl)morpholine

4-(2-(tert-Butyl)quinazolin-4-yl)morpholine

Cat. No.: B7988038
M. Wt: 271.36 g/mol
InChI Key: QKEXILUDHKJXTO-UHFFFAOYSA-N
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Description

4-(2-(tert-Butyl)quinazolin-4-yl)morpholine is a heterocyclic compound that features a quinazoline moiety substituted with a tert-butyl group and a morpholine ring. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The incorporation of a morpholine ring enhances the compound’s pharmacological profile, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(tert-Butyl)quinazolin-4-yl)morpholine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(2-(tert-Butyl)quinazolin-4-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazoline ring to dihydroquinazoline derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, amines, thiols.

Major Products:

Scientific Research Applications

4-(2-(tert-Butyl)quinazolin-4-yl)morpholine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(tert-Butyl)quinazolin-4-yl)morpholine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation, apoptosis, and signal transduction.

    Pathways Involved: It modulates pathways such as the epidermal growth factor receptor (EGFR) pathway, leading to inhibition of cancer cell growth.

Comparison with Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are also quinazoline-based, are used as anticancer agents targeting EGFR.

    Morpholine Derivatives: Compounds such as morpholine-4-carboxamide have shown various biological activities.

Uniqueness: 4-(2-(tert-Butyl)quinazolin-4-yl)morpholine is unique due to the combination of the quinazoline and morpholine moieties, which enhances its pharmacological profile and broadens its spectrum of biological activities compared to other similar compounds .

Properties

IUPAC Name

4-(2-tert-butylquinazolin-4-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-16(2,3)15-17-13-7-5-4-6-12(13)14(18-15)19-8-10-20-11-9-19/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEXILUDHKJXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2C(=N1)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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